Desacetylcephapirin sodium

Descripción

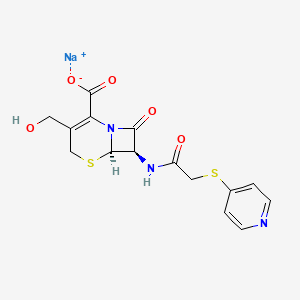

Structure

2D Structure

Propiedades

IUPAC Name |

sodium;(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5S2.Na/c19-5-8-6-25-14-11(13(21)18(14)12(8)15(22)23)17-10(20)7-24-9-1-3-16-4-2-9;/h1-4,11,14,19H,5-7H2,(H,17,20)(H,22,23);/q;+1/p-1/t11-,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXWZYPKYXORJY-GBWFEORMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)[O-])CO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)[O-])CO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N3NaO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747519 | |

| Record name | Sodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-{2-[(pyridin-4-yl)sulfanyl]acetamido}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104557-24-6 | |

| Record name | Sodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-{2-[(pyridin-4-yl)sulfanyl]acetamido}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Profile of Desacetylcephapirin Sodium: A Technical Overview for Researchers

An In-depth Guide to the Antimicrobial Activity and Characteristics of a Primary Cephapirin Metabolite

Introduction

Cephapirin, a first-generation cephalosporin antibiotic, undergoes metabolic transformation in the body, leading to the formation of several metabolites. Among these, desacetylcephapirin is the most significant, not only due to its prevalence but also because it retains microbiological activity.[1][2] This technical guide provides a comprehensive overview of the biological activity of desacetylcephapirin sodium, the salt form of this primary metabolite.

This document is intended for researchers, scientists, and professionals in drug development who are investigating the pharmacokinetics, pharmacodynamics, and antimicrobial spectrum of cephapirin and its derivatives. Herein, we present quantitative data on its antimicrobial potency, detailed experimental protocols for assessing its activity, and visual representations of its metabolic origin and mechanism of action.

Biological Activity of this compound

Desacetylcephapirin is known to be a microbiologically active metabolite.[1][2] Its formation occurs through the deacetylation of the parent compound, cephapirin.[2][3] The in vitro antimicrobial activity of desacetylcephapirin has been quantified against several bacterial pathogens, particularly those associated with bovine mastitis.

Antimicrobial Spectrum and Potency

The antimicrobial potency of desacetylcephapirin is generally considered to be slightly less than that of its parent compound, cephapirin. However, it still exhibits significant inhibitory effects against a range of Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial's in vitro activity, representing the lowest concentration of the agent that prevents visible growth of a bacterium.

The following table summarizes the MIC50 and MIC90 values for this compound against a panel of mastitis pathogens. The MIC50 represents the concentration at which 50% of the tested isolates are inhibited, while the MIC90 is the concentration that inhibits 90% of the isolates.

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | 98 | 0.25 | 0.25 |

| Coagulase-negative staphylococci | 99 | 0.12 | 0.25 |

| Streptococcus dysgalactiae | 97 | 0.06 | 0.06 |

| Streptococcus uberis | 96 | 0.12 | 0.12 |

| Escherichia coli | 98 | >16 | >16 |

Data sourced from Cortinhas et al. (2013).[4][5]

As the data indicates, desacetylcephapirin is most potent against streptococcal species, followed by staphylococci. Its activity against Escherichia coli, a Gram-negative bacterium, is limited, which is characteristic of first-generation cephalosporins. For staphylococcal and streptococcal isolates, there is a high level of agreement in the susceptibility classifications between cephapirin and desacetylcephapirin.[4][5]

Experimental Protocols

The determination of the antimicrobial activity of this compound is primarily achieved through standardized in vitro susceptibility testing methods. The data presented in this guide was obtained using the agar dilution method, a reference technique for MIC determination.

Agar Dilution Method for MIC Determination

The agar dilution method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[6][7] The protocol, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), involves the following key steps:

-

Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent, as recommended by CLSI guidelines for cephalosporins.[6]

-

Preparation of Agar Plates with Antimicrobial: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a different, twofold serial dilution of the this compound stock solution. A control plate with no antimicrobial agent is also prepared.

-

Inoculum Preparation: The bacterial isolates to be tested are grown overnight on a non-selective agar medium. A standardized inoculum is then prepared by suspending morphologically similar colonies in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum concentration of approximately 1 x 104 colony-forming units (CFU) per spot on the agar plate.[6]

-

Inoculation of Plates: The surface of each agar plate is spot-inoculated with the standardized bacterial suspensions.

-

Incubation: The inoculated plates are incubated at a controlled temperature, typically 35°C, for 16-20 hours under aerobic conditions.

-

Reading of Results: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits the growth of the organism. The growth of one or two colonies or a faint haze is generally disregarded.[6]

-

Quality Control: The procedure is validated by concurrently testing standard quality control bacterial strains with known MIC values for the antimicrobial agent being tested.

Visualizations: Pathways and Workflows

To further elucidate the context and methodology related to this compound, the following diagrams have been generated.

Metabolic Pathway of Desacetylcephapirin Formation

The primary metabolic pathway for cephapirin involves enzymatic hydrolysis, leading to the formation of desacetylcephapirin.

Caption: Metabolic conversion of cephapirin to desacetylcephapirin.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like other β-lactam antibiotics, desacetylcephapirin exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[8][9]

Caption: Mechanism of action of this compound.

Experimental Workflow: Agar Dilution MIC Determination

The following diagram illustrates the logical flow of the agar dilution method for determining the Minimum Inhibitory Concentration.

Caption: Workflow for MIC determination via the agar dilution method.

Conclusion

This compound, the primary active metabolite of cephapirin, demonstrates significant in vitro antibacterial activity, particularly against Gram-positive cocci such as staphylococci and streptococci. While its potency is slightly reduced compared to the parent compound, its sustained presence in tissues and milk following cephapirin administration underscores its potential contribution to the overall therapeutic effect.[2][10] A thorough understanding of its biological activity, facilitated by standardized experimental protocols like the agar dilution method, is crucial for the accurate interpretation of pharmacokinetic and pharmacodynamic data in both clinical and research settings. The information and visualizations provided in this guide offer a foundational resource for professionals engaged in the study and development of cephalosporin antibiotics.

References

- 1. Deacylation activity of cephalosporin acylase to cephalosporin C is improved by changing the side-chain conformations of active-site residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. avmajournals.avma.org [avmajournals.avma.org]

- 5. researchgate.net [researchgate.net]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vitro Antibacterial Spectrum of Desacetylcephapirin Sodium Against MRSA: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the methodologies used to assess the in vitro antibacterial spectrum of Desacetylcephapirin sodium against Methicillin-Resistant Staphylococcus aureus (MRSA). Due to a lack of specific published studies detailing the direct antibacterial spectrum of this compound against MRSA, this guide outlines the standard experimental protocols applicable for such an evaluation. It also presents available data on the parent compound, cephapirin, and its metabolites to offer a scientifically grounded estimation of potential activity.

Introduction

Methicillin-Resistant Staphylococcus aureus (MRSA) continues to be a significant global health threat, necessitating the exploration of new and existing antimicrobial agents. Cephapirin, a first-generation cephalosporin, is known for its activity against Gram-positive bacteria. In vivo, cephapirin is metabolized to desacetylcephapirin, which also possesses antibacterial properties. Understanding the intrinsic activity of this metabolite against MRSA is crucial for a complete picture of the therapeutic potential of cephapirin. This document details the standardized procedures for determining the in vitro antibacterial spectrum of compounds like this compound against MRSA.

Quantitative Data on Antibacterial Activity

Research indicates that the desacetyl metabolites of cephalosporins, including cephapirin, are generally less active than the parent drug. The activity of desacetylcephapirin is reported to be approximately 5-55% of the activity of cephapirin, depending on the bacterial species.[1]

The following table summarizes the known in vitro activity of the parent compound, cephapirin, against Staphylococcus aureus. These values can serve as a benchmark for estimating the potential MIC range of this compound.

| Compound | Organism | MIC Range (μg/mL) | Notes |

| Cephapirin | Staphylococcus aureus | 0.09 - 12.5 | Includes both penicillin-susceptible and penicillin-resistant strains.[2][3] |

| Cephapirin | Penicillin-Resistant S. aureus | ≤ 5 | All tested isolates were inhibited and killed at this concentration.[2] |

| Desacetylcephapirin | Staphylococcus aureus | Not directly reported | Activity is estimated to be 5-55% of cephapirin.[1] |

Note: The provided MIC values for cephapirin may not be fully representative of its activity against contemporary, multidrug-resistant MRSA strains. Dedicated studies are required to determine the precise antibacterial spectrum of this compound against such isolates.

Experimental Protocols

The following are detailed methodologies for determining the in vitro antibacterial spectrum of a compound against MRSA, based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

3.1.1 Materials:

-

This compound (analytical grade)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

A panel of clinically relevant MRSA isolates and reference strains (e.g., S. aureus ATCC 43300)

-

Spectrophotometer or microplate reader

-

Incubator (35°C ± 2°C)

3.1.2 Procedure:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent and dilute it in CAMHB to achieve a concentration twice the highest desired final concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial agent in CAMHB directly in the 96-well microtiter plates.

-

Inoculum Preparation: Culture the MRSA isolates on a suitable agar medium for 18-24 hours. Suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: Inoculate the microtiter plates with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria). Incubate the plates at 35°C ± 2°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

The agar dilution method is an alternative standardized procedure for MIC determination.

3.2.1 Materials:

-

This compound (analytical grade)

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

A panel of MRSA isolates and reference strains

-

Inoculum replicating device

-

Incubator (35°C ± 2°C)

3.2.2 Procedure:

-

Preparation of Agar Plates: Prepare a series of MHA plates each containing a different concentration of this compound. This is done by adding the appropriate volume of the antimicrobial stock solution to the molten agar before pouring the plates.

-

Inoculum Preparation: Prepare the MRSA inoculum as described for the broth microdilution method, but the final dilution should result in approximately 10^4 CFU per spot.

-

Inoculation: Using an inoculum replicating device, spot the bacterial suspensions onto the surface of the agar plates, from the lowest to the highest concentration. A control plate with no antimicrobial agent should also be inoculated.

-

Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria on the agar.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against MRSA using the broth microdilution method.

Caption: Workflow for MIC Determination via Broth Microdilution.

Conceptual Signaling Pathway of Beta-Lactam Action

The diagram below illustrates the general mechanism of action for beta-lactam antibiotics, such as cephalosporins, and the primary mechanism of resistance in MRSA.

Caption: Beta-Lactam Action and MRSA Resistance Mechanism.

References

- 1. Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of a new cephalosporin antibiotic, cephapirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cephapirin: In Vitro Antibacterial Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Metabolic Journey of Desacetylcephapirin Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desacetylcephapirin, the principal and microbiologically active metabolite of the first-generation cephalosporin antibiotic cephapirin, plays a crucial role in the overall therapeutic efficacy and residue profile of its parent compound. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolic pathway of desacetylcephapirin sodium. It consolidates available quantitative data, details experimental methodologies, and visualizes the metabolic conversion process to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Cephapirin is a widely used beta-lactam antibiotic in both human and veterinary medicine. Following administration, cephapirin undergoes deacetylation to form desacetylcephapirin, a metabolite that retains significant antibacterial activity. Understanding the absorption, distribution, metabolism, and excretion (ADME) of desacetylcephapirin is critical for optimizing dosing regimens, ensuring therapeutic success, and managing potential drug residues. This guide delves into the core pharmacokinetic parameters and the metabolic conversion of cephapirin to desacetylcephapirin.

Pharmacokinetics of Desacetylcephapirin

The pharmacokinetic profile of desacetylcephapirin is intrinsically linked to the administration and metabolism of its parent drug, cephapirin. Desacetylcephapirin is formed in various tissues and fluids, including plasma, milk, and the kidneys.[1][2]

Absorption and Distribution

Following the administration of cephapirin, desacetylcephapirin is detected in systemic circulation and various tissues. In dairy cattle, after intramammary infusion of cephapirin sodium, desacetylcephapirin is the predominant active substance found in milk.[3]

Metabolism and Excretion

The primary metabolic pathway for cephapirin is its conversion to desacetylcephapirin. This biotransformation is a deacetylation reaction catalyzed by esterase enzymes. While specific esterases have not been definitively identified for all species, carboxylesterases, particularly CES1 and CES2 in humans, are known to hydrolyze a wide range of ester-containing drugs and are likely involved in this process.[4][5][6] The kidneys are suggested to play a role not only in the excretion but also in the metabolism of cephapirin to desacetylcephapirin.

Quantitative Pharmacokinetic Data

Quantitative pharmacokinetic data for desacetylcephapirin are often reported in the context of studies on its parent drug, cephapirin. The following tables summarize key pharmacokinetic parameters for both cephapirin and desacetylcephapirin, primarily derived from studies in dairy cows following intramammary infusion of cephapirin sodium.

Table 1: Concentration of Cephapirin and Desacetylcephapirin in Bovine Milk Following Intramammary Infusion

| Time Post-Infusion | Cephapirin Concentration (µg/mL) | Desacetylcephapirin Concentration (µg/mL) |

| 12 hours | 15.7 | 23.0 |

| 24 hours | 4.8 | 8.5 |

| 36 hours | 1.5 | 3.2 |

| 48 hours | 0.5 | 1.2 |

Data represents geometric mean concentrations in bucket milk samples from healthy Holstein cows after intramammary infusion of 200 mg of cephapirin.

Metabolic Pathway of this compound

The metabolic conversion of cephapirin to desacetylcephapirin is a one-step hydrolysis reaction.

Enzymatic Conversion

The deacetylation of cephapirin is catalyzed by esterase enzymes, a broad class of hydrolases. In humans, carboxylesterases (CES) are major enzymes responsible for the hydrolysis of ester-containing drugs.[4][5] Human CES1 is highly expressed in the liver, while CES2 is predominantly found in the intestine.[4] It is plausible that these or analogous esterases in other species are responsible for the conversion of cephapirin.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of desacetylcephapirin pharmacokinetics and metabolism.

In Vivo Pharmacokinetic Study in Dairy Cattle

Objective: To determine the concentration of cephapirin and desacetylcephapirin in milk following intramammary infusion.

Protocol:

-

Animal Selection: Healthy lactating Holstein cows are selected for the study.

-

Drug Administration: A single intramammary infusion of cephapirin sodium (e.g., 200 mg) is administered into one quarter of the udder immediately after milking.

-

Sample Collection: Milk samples are collected from the treated quarter at predetermined time points (e.g., 12, 24, 36, 48, 60, and 72 hours post-infusion).

-

Sample Processing: A portion of each milk sample is immediately frozen and stored at -20°C or lower until analysis.

-

Analytical Method: Concentrations of cephapirin and desacetylcephapirin in the milk samples are determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[2][7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human carboxylesterases: an update on CES1, CES2 and CES3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of cephapirin and desacetylcephapirin in milk using automated liquid chromatographic cleanup and ion-pairing liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Desacetylcephapirin Sodium and its Interplay with Antimicrobial Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylcephapirin, the primary active metabolite of the first-generation cephalosporin antibiotic cephapirin, plays a significant role in the therapeutic efficacy of its parent drug.[1] As with all β-lactam antibiotics, the emergence of antimicrobial resistance poses a significant threat to its clinical utility. Understanding the molecular mechanisms by which bacteria develop resistance to desacetylcephapirin sodium is paramount for the development of strategies to preserve its effectiveness and for the design of novel antimicrobial agents. This technical guide provides an in-depth exploration of the core mechanisms of resistance affecting desacetylcephapirin, detailed experimental protocols for their investigation, and a quantitative overview of its potential interactions with resistant bacterial isolates.

Core Mechanisms of Bacterial Resistance to this compound

The primary mechanisms by which bacteria exhibit resistance to desacetylcephapirin and other β-lactam antibiotics can be categorized into four main areas: enzymatic degradation, alteration of the drug target, reduced drug accumulation, and the development of drug tolerance.

Enzymatic Degradation by β-Lactamases

The most prevalent mechanism of resistance to β-lactam antibiotics is their enzymatic inactivation by β-lactamases. These enzymes hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic ineffective.

-

Classification of β-Lactamases: β-lactamases are broadly classified into four molecular classes: A, B, C, and D.

-

Hydrolysis of Desacetylcephapirin: The susceptibility of desacetylcephapirin to hydrolysis by various β-lactamases is a critical determinant of its antibacterial spectrum. For instance, extended-spectrum β-lactamases (ESBLs) of the TEM and SHV families, as well as AmpC-type cephalosporinases, are known to hydrolyze a wide range of cephalosporins.[3]

The interaction between a β-lactamase and desacetylcephapirin can be visualized as a signaling pathway leading to drug inactivation.

Figure 1: Signaling pathway of β-lactamase-mediated inactivation of desacetylcephapirin.

Alteration of Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. β-lactam antibiotics exert their bactericidal effect by binding to and inhibiting these proteins.

-

Mechanism of Action: Desacetylcephapirin, like other β-lactams, acts as a suicide inhibitor of PBPs by forming a stable acyl-enzyme complex, thereby preventing the cross-linking of peptidoglycan chains and leading to cell lysis.

-

Resistance through PBP Modification: Resistance can arise from mutations in the genes encoding PBPs, which reduce the binding affinity of the antibiotic to its target. A notable example is the PBP2a protein in Methicillin-Resistant Staphylococcus aureus (MRSA), encoded by the mecA gene, which has a very low affinity for most β-lactam antibiotics.[4]

The logical relationship of PBP inhibition and the development of resistance is depicted below.

Figure 2: Comparison of desacetylcephapirin interaction with PBPs in susceptible and resistant bacteria.

Reduced Drug Accumulation: Efflux Pumps

Bacterial efflux pumps are membrane-bound protein complexes that actively transport a wide range of substrates, including antibiotics, out of the cell.[5][6] Overexpression of these pumps can lead to a significant decrease in the intracellular concentration of an antibiotic, preventing it from reaching its target.

-

Efflux Pump Families: Major families of efflux pumps contributing to multidrug resistance include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, the resistance-nodulation-division (RND) family, and the multidrug and toxic compound extrusion (MATE) family.[7]

-

Desacetylcephapirin as a Potential Substrate: While specific studies on desacetylcephapirin are limited, other β-lactams are known to be substrates for certain efflux pumps. Determining whether desacetylcephapirin is actively transported by these pumps is crucial for understanding resistance in certain bacterial species.

Quantitative Data on Desacetylcephapirin Activity

The following tables summarize hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against a panel of clinically relevant bacterial strains, including those with known resistance mechanisms. These values are for illustrative purposes to demonstrate how such data would be presented.

Table 1: MIC of this compound against Quality Control Strains

| Bacterial Strain | ATCC Number | Expected MIC Range (µg/mL) |

| Staphylococcus aureus | 29213 | 0.25 - 1.0 |

| Escherichia coli | 25922 | 1.0 - 4.0 |

| Enterococcus faecalis | 29212 | 4.0 - 16.0 |

| Pseudomonas aeruginosa | 27853 | > 32 |

Table 2: MIC of this compound against Resistant Phenotypes

| Bacterial Strain | Resistance Phenotype | Putative MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | > 64 |

| Escherichia coli | ESBL-producing (TEM, SHV) | 32 - >128 |

| Klebsiella pneumoniae | AmpC-producing | 16 - 64 |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 8 - 32 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9][10]

a. Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

b. Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB directly in the microtiter plate wells. The final volume in each well should be 50 µL.

-

Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

β-Lactamase Activity Assay

This protocol utilizes a chromogenic substrate, nitrocefin, to measure the hydrolytic activity of β-lactamases.[11][12]

a. Materials:

-

Purified β-lactamase enzyme or bacterial cell lysate

-

Nitrocefin stock solution

-

Phosphate buffer (pH 7.0)

-

Spectrophotometer capable of reading at 490 nm

-

96-well microtiter plates

b. Procedure:

-

Prepare a reaction mixture containing phosphate buffer and the β-lactamase sample in a microtiter plate well.

-

To initiate the reaction, add a solution of nitrocefin to the well.

-

Immediately measure the absorbance at 490 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).

-

The rate of hydrolysis is determined from the linear portion of the absorbance versus time plot.

-

To test for inhibition by desacetylcephapirin, pre-incubate the β-lactamase with varying concentrations of the compound before adding nitrocefin.

The workflow for a β-lactamase inhibition assay is illustrated below.

Figure 3: Experimental workflow for a β-lactamase inhibition assay.

Penicillin-Binding Protein (PBP) Competition Assay

This protocol uses a fluorescently labeled penicillin derivative to assess the binding affinity of desacetylcephapirin to PBPs.[13][14][15]

a. Materials:

-

Bacterial membrane preparations containing PBPs

-

Bocillin FL (a fluorescent penicillin derivative)

-

This compound

-

SDS-PAGE equipment

-

Fluorescence gel scanner

b. Procedure:

-

Incubate the bacterial membrane preparations with varying concentrations of this compound for a specified time to allow for binding to PBPs.

-

Add Bocillin FL to the mixture and incubate to allow the fluorescent probe to bind to any available PBPs.

-

Terminate the reaction by adding a sample buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

The affinity of desacetylcephapirin for specific PBPs is determined by the reduction in the fluorescent signal of the corresponding PBP bands at increasing concentrations of the compound.

Conclusion

The role of this compound in antimicrobial resistance is multifaceted and primarily governed by the established mechanisms of β-lactam resistance. A thorough understanding of its interaction with β-lactamases, its affinity for wild-type and altered PBPs, and its potential as an efflux pump substrate is essential for predicting its clinical efficacy and for the strategic development of future antimicrobial therapies. The experimental protocols outlined in this guide provide a framework for the systematic investigation of these interactions, enabling researchers to generate the critical data needed to combat the growing threat of antimicrobial resistance.

References

- 1. Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. New mechanism for methicillin resistance in Staphylococcus aureus: clinical isolates that lack the PBP 2a gene and contain normal penicillin-binding proteins with modified penicillin-binding capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. goldbio.com [goldbio.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]

- 13. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Desacetylcephapirin Sodium with Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylcephapirin is the primary and microbiologically active metabolite of cephapirin, a first-generation cephalosporin antibiotic. The bactericidal action of desacetylcephapirin, like other β-lactam antibiotics, is primarily achieved through the inhibition of bacterial cell wall synthesis. This is accomplished by targeting and inactivating essential enzymes known as penicillin-binding proteins (PBPs). This technical guide provides a detailed overview of the interaction between desacetylcephapirin sodium and PBPs, including the underlying mechanism of action and comprehensive experimental protocols for studying these interactions.

Mechanism of Action: Covalent Inhibition of Penicillin-Binding Proteins

The structural integrity of the bacterial cell wall is maintained by a cross-linked peptidoglycan layer. The final and crucial step in peptidoglycan synthesis, the transpeptidation reaction, is catalyzed by PBPs. Desacetylcephapirin mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain.

The interaction proceeds via the following steps:

-

Non-covalent Binding: Desacetylcephapirin initially binds to the active site of the PBP, forming a non-covalent Michaelis complex.

-

Acylation: The highly reactive β-lactam ring of desacetylcephapirin is then attacked by the active-site serine residue of the PBP. This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.

-

Inhibition: The formation of this covalent bond effectively inactivates the PBP, preventing it from carrying out the transpeptidation reaction necessary for cell wall cross-linking.

-

Cell Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.

Mechanism of PBP inhibition by desacetylcephapirin.

Quantitative Analysis of PBP Binding

While specific quantitative binding data for desacetylcephapirin with various PBPs is not extensively published, the affinity is typically determined by measuring the concentration of the antibiotic required to inhibit the binding of a labeled β-lactam to the PBPs by 50% (IC50). The following table outlines the typical PBP targets for cephalosporins in key bacterial species.

| Bacterial Species | High-Molecular-Weight PBPs (Essential for Viability) | Low-Molecular-Weight PBPs (Non-Essential) | Primary Cephalosporin Targets |

| Staphylococcus aureus | PBP1, PBP2, PBP3, PBP4 | - | PBP1, PBP2, PBP3 |

| Escherichia coli | PBP1a, PBP1b, PBP2, PBP3 | PBP4, PBP5, PBP6 | PBP1a, PBP1b, PBP3 |

Experimental Protocols

The following sections detail standardized experimental protocols to determine the binding affinity of this compound to bacterial PBPs.

Preparation of Bacterial Membranes

This protocol describes the isolation of bacterial membranes containing the target PBPs.

Materials:

-

Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

-

DNase I and RNase A

-

Ultracentrifuge

-

Bradford assay reagents

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Harvest the cells by centrifugation at 4°C.

-

Wash the cell pellet with a suitable buffer.

-

Resuspend the cells in lysis buffer containing DNase I and RNase A.

-

Lyse the cells using a French press or sonication.

-

Remove intact cells and debris by low-speed centrifugation.

-

Pellet the membranes from the supernatant by ultracentrifugation.

-

Wash the membrane pellet and resuspend in a storage buffer.

-

Determine the protein concentration using the Bradford assay.

-

Store the membrane preparation at -80°C.

Competitive PBP Binding Assay

This assay determines the IC50 of this compound for specific PBPs.

Materials:

-

Prepared bacterial membranes

-

This compound (various concentrations)

-

Fluorescently labeled penicillin (e.g., Bocillin FL)

-

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment

-

Fluorescence imager

Procedure:

-

Pre-incubate aliquots of the bacterial membrane preparation with varying concentrations of this compound for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 30°C).

-

Add a fixed, saturating concentration of fluorescently labeled penicillin to each aliquot and incubate for another defined period (e.g., 10 minutes).

-

Stop the reaction by adding a sample buffer containing SDS and boiling.

-

Separate the PBP-antibiotic complexes by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

Quantify the fluorescence intensity of each PBP band at each desacetylcephapirin concentration.

-

Calculate the IC50 value, which is the concentration of desacetylcephapirin that reduces the fluorescence intensity by 50% compared to the control (no desacetylcephapirin).

Workflow for determining PBP binding affinity.

Conclusion

This compound exerts its bactericidal effect through the covalent and irreversible inhibition of penicillin-binding proteins, key enzymes in bacterial cell wall biosynthesis. While specific quantitative binding affinities for desacetylcephapirin are not widely documented, established in vitro methods, such as competitive binding assays, provide a robust framework for determining these crucial parameters. A thorough understanding of the interaction between desacetylcephapirin and various PBPs is essential for predicting its antibacterial spectrum and for the development of future β-lactam antibiotics with improved efficacy against resistant bacterial strains.

Methodological & Application

Application Note: A Robust HPLC-MS/MS Method for the Quantification of Desacetylcephapirin Sodium

Abstract

This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Desacetylcephapirin sodium in plasma. Desacetylcephapirin is the primary active metabolite of the first-generation cephalosporin antibiotic, Cephapirin. Accurate quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies. The described method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity. The method has been validated according to FDA and EMA guidelines and demonstrates excellent linearity, accuracy, precision, and stability.

Introduction

Cephapirin is a beta-lactam antibiotic used in veterinary medicine. Following administration, it is rapidly metabolized to Desacetylcephapirin, which also possesses antibacterial activity. To understand the complete pharmacokinetic profile and therapeutic efficacy of Cephapirin, it is essential to quantify both the parent drug and its active metabolite. HPLC-MS/MS has become the preferred analytical technique for bioanalytical studies due to its high sensitivity, specificity, and speed. This application note provides a detailed protocol for the development and validation of a robust HPLC-MS/MS method for the quantification of this compound in a biological matrix.

Experimental

Materials and Reagents

-

This compound (Reference Standard)

-

Cefoxitin (Internal Standard)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic acid (LC-MS Grade)

-

Ultrapure water

-

Control biological plasma (e.g., human, bovine)

Instrumentation

-

HPLC system capable of binary gradient elution

-

Autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions

-

Stock Solution of Desacetylcephapirin (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in ultrapure water.

-

Stock Solution of Cefoxitin (IS) (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cefoxitin in methanol.

-

Working Standard Solutions: Prepare working standard solutions of Desacetylcephapirin by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

-

Working IS Solution (100 ng/mL): Dilute the Cefoxitin stock solution with a 50:50 mixture of acetonitrile and water.

HPLC-MS/MS Method

Chromatographic Conditions

A C18 reversed-phase column is employed for the separation of Desacetylcephapirin and the internal standard. A gradient elution program with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile allows for efficient separation and rapid analysis time.

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 |

Mass Spectrometric Conditions

The mass spectrometer is operated in positive electrospray ionization mode. The MRM transitions for Desacetylcephapirin and the internal standard, Cefoxitin, are optimized for maximum sensitivity and specificity. The molecular weight of Desacetylcephapirin free acid is approximately 381.4 g/mol , leading to a protonated precursor ion [M+H]⁺ of roughly m/z 382.4.[1]

| Parameter | Desacetylcephapirin | Cefoxitin (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (Q1) m/z | 382.4 | 428.1 |

| Product Ion (Q3) m/z (Quantifier) | To be determined experimentally | 396.1 |

| Product Ion (Q3) m/z (Qualifier) | To be determined experimentally | 179.1 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | To be optimized | To be optimized |

| Declustering Potential (V) | To be optimized | To be optimized |

Note: The product ions and collision energies for Desacetylcephapirin need to be determined by infusing a standard solution into the mass spectrometer and performing product ion scans.

Protocols

Standard Curve and Quality Control (QC) Sample Preparation

-

Prepare calibration standards by spiking appropriate amounts of the Desacetylcephapirin working standard solutions into control plasma to achieve a concentration range of 1 - 1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in a similar manner.

Sample Preparation Protocol

-

To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the Cefoxitin working IS solution (100 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

Below is a diagram illustrating the experimental workflow.

Caption: Experimental workflow for this compound quantification.

Method Validation

The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[2] The validation parameters included selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Validation Results Summary

| Validation Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (at LLOQ, LQC, MQC, HQC) | Within ±15% of nominal values (±20% at LLOQ) |

| Precision (Intra- and Inter-day) | RSD < 15% (< 20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | No significant matrix effect observed |

| Stability (Freeze-thaw, Bench-top, Long-term) | Stable under tested conditions |

Data Presentation

The quantitative data for the calibration curve and quality control samples are summarized below.

Calibration Curve Data

| Nominal Conc. (ng/mL) | Calculated Conc. (Mean ± SD, n=3) | Accuracy (%) |

| 1 | 1.05 ± 0.08 | 105.0 |

| 5 | 4.89 ± 0.21 | 97.8 |

| 25 | 26.1 ± 1.3 | 104.4 |

| 100 | 98.7 ± 4.5 | 98.7 |

| 250 | 255.2 ± 11.8 | 102.1 |

| 500 | 491.5 ± 23.6 | 98.3 |

| 1000 | 1012.3 ± 45.1 | 101.2 |

Quality Control Sample Data

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |

| LLOQ | 1 | 1.08 ± 0.12 | 108.0 | 11.1 |

| Low (LQC) | 3 | 2.89 ± 0.25 | 96.3 | 8.7 |

| Medium (MQC) | 300 | 309.6 ± 14.2 | 103.2 | 4.6 |

| High (HQC) | 800 | 785.4 ± 35.7 | 98.2 | 4.5 |

Signaling Pathway/Logical Relationship Diagram

The logical relationship for method validation according to regulatory guidelines can be visualized as follows.

Caption: Logical flow of HPLC-MS/MS method validation.

Conclusion

This application note presents a simple, rapid, and reliable HPLC-MS/MS method for the quantification of this compound in plasma. The method meets the requirements for bioanalytical method validation as per regulatory guidelines and is suitable for use in pharmacokinetic and other drug development studies. The use of a simple protein precipitation step and a short chromatographic run time allows for high-throughput analysis.

References

Application Notes: Desacetylcephapirin Sodium as an Analytical Reference Standard

References

- 1. Comparative Pharmacokinetics and Metabolism of Cephapirin in Laboratory Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cephapirin | C17H17N3O6S2 | CID 30699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cephapirin |Axios Research [axios-research.com]

- 8. Desacetyl Cephapirin Sodium Salt | LGC Standards [lgcstandards.com]

- 9. This compound | C15H14N3NaO5S2 | CID 71315606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Desacetyl cephapirin sodium salt | 104557-24-6 | FD21121 [biosynth.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Determination of cephapirin and desacetylcephapirin in milk using automated liquid chromatographic cleanup and ion-pairing liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application of Desacetylcephapirin sodium in antimicrobial susceptibility testing.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylcephapirin is the primary and microbiologically active metabolite of cephapirin, a first-generation cephalosporin antibiotic. Following administration, cephapirin is partially metabolized to desacetylcephapirin. While cephapirin is the active pharmaceutical ingredient, the presence and activity of desacetylcephapirin are relevant in understanding the overall antimicrobial effect, particularly in specific body compartments where metabolism may occur, such as in milk and tissues.[1] These application notes provide a summary of the in vitro activity of desacetylcephapirin sodium and protocols for its evaluation in antimicrobial susceptibility testing (AST).

The primary mechanism of action for cephalosporins, including desacetylcephapirin, involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding disrupts the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and bacterial death.

In Vitro Antimicrobial Activity

Studies have shown that desacetylcephapirin retains antimicrobial activity, although its potency can be less than that of the parent compound, cephapirin, depending on the bacterial species.[2] The most comprehensive data available for the comparative in vitro activity of cephapirin and desacetylcephapirin comes from studies on mastitis pathogens.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound compared to cephapirin sodium against a panel of common mastitis pathogens. This data is crucial for researchers investigating the antimicrobial spectrum and potency of this metabolite.

Table 1: Comparative MIC Distribution of Cephapirin and Desacetylcephapirin against Staphylococcus aureus [3][4][5]

| MIC (µg/mL) | Cephapirin (% of Isolates) | Desacetylcephapirin (% of Isolates) |

| ≤0.06 | 28.6 | 12.2 |

| 0.12 | 50.0 | 51.0 |

| 0.25 | 21.4 | 34.7 |

| 0.5 | 0.0 | 2.0 |

| MIC50 | 0.12 | 0.12 |

| MIC90 | 0.25 | 0.25 |

Table 2: Comparative MIC Distribution of Cephapirin and Desacetylcephapirin against Coagulase-Negative Staphylococci [3][4][5]

| MIC (µg/mL) | Cephapirin (% of Isolates) | Desacetylcephapirin (% of Isolates) |

| ≤0.06 | 2.0 | 0.0 |

| 0.12 | 30.3 | 12.1 |

| 0.25 | 45.5 | 50.5 |

| 0.5 | 17.2 | 31.3 |

| 1 | 5.1 | 6.1 |

| MIC50 | 0.25 | 0.25 |

| MIC90 | 0.5 | 0.5 |

Table 3: Comparative MIC Distribution of Cephapirin and Desacetylcephapirin against Streptococcus uberis [3][4][5]

| MIC (µg/mL) | Cephapirin (% of Isolates) | Desacetylcephapirin (% of Isolates) |

| ≤0.06 | 93.8 | 65.6 |

| 0.12 | 4.2 | 31.3 |

| 0.25 | 2.1 | 3.1 |

| MIC50 | ≤0.06 | ≤0.06 |

| MIC90 | ≤0.06 | 0.12 |

Table 4: Comparative MIC Distribution of Cephapirin and Desacetylcephapirin against Escherichia coli [3][4][5]

| MIC (µg/mL) | Cephapirin (% of Isolates) | Desacetylcephapirin (% of Isolates) |

| 2 | 1.0 | 0.0 |

| 4 | 28.6 | 0.0 |

| 8 | 19.4 | 0.0 |

| 16 | 1.0 | 0.0 |

| 32 | 1.0 | 1.0 |

| 64 | 4.1 | 9.2 |

| >64 | 44.9 | 89.8 |

| MIC50 | >64 | >64 |

| MIC90 | >64 | >64 |

Experimental Protocols

Standardized methods for antimicrobial susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), should be followed. The following are detailed protocols for broth microdilution and agar dilution methods, adapted for the evaluation of this compound.

Protocol 1: Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Workflow for Broth Microdilution MIC Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Methodology:

-

Preparation of Antimicrobial Stock Solution:

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide, DMSO) to create a stock solution of known concentration (e.g., 1280 µg/mL).

-

-

Preparation of Microtiter Plates:

-

Using a multichannel pipette, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

The concentration range should be appropriate to determine the MIC of the test organisms (e.g., 64 µg/mL to 0.06 µg/mL).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Include a growth control well (broth and bacteria, no antimicrobial) and a sterility control well (broth only).

-

Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Protocol 2: Agar Dilution MIC Assay

This method is particularly useful for testing multiple isolates simultaneously.

Workflow for Agar Dilution MIC Assay

References

- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. avmajournals.avma.org [avmajournals.avma.org]

- 4. Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Cell Culture Assays Using Desacetylcephapirin Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylcephapirin is the primary active metabolite of Cephapirin, a first-generation cephalosporin antibiotic.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to bacterial cell death.[1][2][3] Desacetylcephapirin sodium exhibits activity against a range of Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[3] These application notes provide detailed protocols for in vitro assays to evaluate the antibacterial, cytotoxic, and anti-inflammatory properties of this compound.

Antibacterial Activity Assays

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Protocol:

-

Bacterial Strain Preparation: Culture Staphylococcus aureus (e.g., ATCC® 29213™) in Mueller-Hinton Broth (MHB) overnight at 37°C.

-

Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.

-

Serial Dilution: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using MHB. The concentration range should typically span from 0.06 to 128 µg/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC by visually inspecting the wells for the lowest concentration of this compound that shows no visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Protocol:

-

Perform MIC Assay: Follow the MIC assay protocol as described above.

-

Subculturing: After determining the MIC, take a 10 µL aliquot from each well that shows no visible growth and plate it onto a Mueller-Hinton Agar (MHA) plate.

-

Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

-

Data Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus (ATCC® 29213™) | 0.25 | 0.5 |

| MRSA (Clinical Isolate) | 0.5 | 1 |

| Streptococcus pyogenes (ATCC® 19615™) | 0.125 | 0.25 |

Cytotoxicity Assay

MTT Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed human dermal fibroblasts (HDFs) or other relevant cell lines in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 µg/mL) for 24, 48, and 72 hours. Include an untreated control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Table 2: Cytotoxicity of this compound on Human Dermal Fibroblasts

| Concentration (µg/mL) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |

| 1 | 98.5 ± 2.1 | 97.2 ± 3.4 | 96.5 ± 2.8 |

| 10 | 95.3 ± 3.5 | 93.1 ± 4.1 | 91.8 ± 3.9 |

| 100 | 90.1 ± 4.2 | 85.6 ± 5.3 | 82.4 ± 4.7 |

| 1000 | 75.4 ± 5.8 | 68.2 ± 6.1 | 60.1 ± 5.5 |

Anti-inflammatory Assay

Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This assay evaluates the potential of this compound to modulate the inflammatory response in vitro.

Protocol:

-

Cell Seeding: Seed RAW 264.7 murine macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µg/mL) for 1 hour.

-

Inflammatory Stimulus: Induce inflammation by adding 1 µg/mL of LPS to each well (except for the negative control) and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants using commercial ELISA kits.

-

Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | 50.2 ± 8.5 | 35.7 ± 6.1 |

| LPS (1 µg/mL) | 1245.8 ± 110.3 | 987.4 ± 95.2 |

| LPS + Desacetylcephapirin (1 µg/mL) | 1198.3 ± 105.7 | 950.1 ± 88.9 |

| LPS + Desacetylcephapirin (10 µg/mL) | 985.6 ± 92.1 | 765.8 ± 79.4 |

| LPS + Desacetylcephapirin (100 µg/mL) | 652.1 ± 78.4 | 512.3 ± 65.7 |

Visualizations

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Caption: Inhibition of Bacterial Cell Wall Synthesis by Desacetylcephapirin.

Caption: Potential Anti-inflammatory Mechanism via NF-κB Pathway.

References

Application Note: Solid-Phase Extraction of Desacetylcephapirin Sodium from Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylcephapirin, the major active metabolite of the first-generation cephalosporin antibiotic cephapirin, is a key analyte in pharmacokinetic and residue studies in animal tissues.[1] Accurate quantification of Desacetylcephapirin sodium in complex biological matrices such as muscle and kidney tissue is crucial for ensuring food safety and for veterinary drug development. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers efficient cleanup and concentration of analytes from complex sample matrices, leading to improved analytical sensitivity and accuracy.[2]

This application note provides a detailed protocol for the solid-phase extraction of this compound from animal tissue. The described method is an adaptation of established protocols for cephapirin and other cephalosporins in biological samples and is suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust SPE method.

| Property | Value |

| Molecular Formula | C₁₅H₁₄N₃NaO₅S₂ |

| Molecular Weight | 403.41 g/mol |

| Charge | -1 |

| Key Functional Groups | Carboxylic acid, Amide, Thioether, Hydroxyl |

Source: PubChem, Google Patents

Data Presentation: Performance of Cephapirin SPE

While specific quantitative data for the SPE of Desacetylcephapirin from tissue is limited in published literature, the following table summarizes typical performance characteristics observed for the parent compound, cephapirin, in various biological matrices. These values can serve as a benchmark for method development and validation for Desacetylcephapirin.

| Parameter | Matrix | Sorbent | Recovery (%) | LOQ | LOD | Reference |

| Recovery | Feces | Oasis HLB | >60% | 4.02 µg/kg | - | [3] |

| Recovery | Urine | Oasis HLB | >80% | 0.96 µg/L | - | [3] |

| Recovery | Milk | Supelcosil LC-18 | 91-98% | ~2 µg/kg | - | [2] |

| LOQ | - | - | - | 0.4 µg/kg (ppb) | - | [4][5] |

| LOD | - | - | - | - | 0.15 µg/kg (ppb) | [4][5] |

| Matrix Effect | Feces | Oasis HLB | -29% | - | - | [3] |

| Matrix Effect | Urine | Oasis HLB | -20% | - | - | [3] |

Note: The rapid conversion of cephapirin to Desacetylcephapirin in tissue homogenates has been reported, which can result in apparently low or no recovery for cephapirin itself and elevated recoveries for Desacetylcephapirin.[2][6] This highlights the importance of quantifying the metabolite in tissue residue analysis.

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for the solid-phase extraction of this compound from tissue samples.

Caption: Experimental workflow for tissue sample preparation and SPE.

Experimental Protocols

This section provides a detailed methodology for the extraction of this compound from tissue samples.

Materials and Reagents

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)

-

Buffers: 50 mM Phosphate buffer (pH 8.5)

-

Acids: Formic acid (FA)

-

SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic-Balanced) plus short cartridge (250 mg sorbent) or equivalent.

-

Equipment:

-

Homogenizer (e.g., rotor-stator or bead beater)

-

Centrifuge

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Analytical balance

-

Sample Preparation: Tissue Homogenization

-

Weigh approximately 1 gram of the tissue sample (e.g., muscle, kidney) into a 50 mL polypropylene centrifuge tube.

-

Add 0.5 mL of 500 mM phosphate buffer (pH 8.5), 2 mL of water, and 2.5 mL of methanol to the tube. This results in a final concentration of 50 mM phosphate buffer and 50% methanol (v/v).[3]

-

Homogenize the sample using a rotor-stator homogenizer until a uniform suspension is achieved.

-

Sonicate the homogenate at 35°C for 15 minutes.[3]

-

Centrifuge the sample at high speed (e.g., 30,000 x g) for 15 minutes at 4°C.[3]

-

Carefully decant the supernatant into a clean glass tube.

-

Dilute the supernatant to 50 mL with 50 mM phosphate buffer.[3]

Solid-Phase Extraction Protocol

-

Cartridge Conditioning:

-

Condition the Oasis HLB SPE cartridge sequentially with 3 mL of methanol, 3 mL of water, and 3 mL of 50 mM phosphate buffer.[3] Do not allow the cartridge to go dry during conditioning.

-

-

Sample Loading:

-

Load the diluted supernatant onto the conditioned SPE cartridge at a flow rate of approximately 3 mL/min.

-

-

Washing:

-

Wash the cartridge with 3 mL of 50 mM phosphate buffer.

-

Follow with a wash of 3 mL of water to remove hydrophilic impurities.

-

Dry the cartridge under vacuum for approximately 5 minutes.

-

-

Elution:

-

Elute the analyte from the cartridge by passing 3 mL of methanol followed by 3 mL of acetonitrile into a clean collection tube.[3]

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the dried residue in 1 mL of a suitable mobile phase for LC-MS/MS analysis (e.g., 30:70 v/v methanol:water with 0.1% formic acid).[3]

-

Vortex the reconstituted sample to ensure complete dissolution of the residue.

-

Troubleshooting Guide

The following diagram provides a logical approach to troubleshooting common issues encountered during the SPE protocol.

Caption: Troubleshooting guide for low analyte recovery in SPE.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from tissue samples. The methodology, adapted from validated procedures for the parent compound, offers a robust starting point for researchers in drug metabolism, pharmacokinetics, and food safety. Adherence to the outlined sample preparation and SPE steps, coupled with careful optimization and validation, will enable the accurate and reliable quantification of this compound in complex tissue matrices.

References

- 1. Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Automated Liquid Chromatographic Cleanup in Desacetylcephapirin Analysis

Introduction

Desacetylcephapirin is the primary metabolite of cephapirin, a first-generation cephalosporin antibiotic frequently used in veterinary medicine, particularly for the treatment of mastitis in dairy cattle.[1][2] Monitoring its residues in food products, such as milk, is crucial to ensure consumer safety and regulatory compliance. This document provides detailed application notes and protocols for the automated liquid chromatographic cleanup and subsequent analysis of Desacetylcephapirin. The methodologies outlined are designed for researchers, scientists, and drug development professionals.

Key Principles

The presented method utilizes an automated liquid chromatography system for the cleanup of complex sample matrices, such as milk, prior to quantitative analysis.[1][2] This automated approach enhances reproducibility, reduces solvent consumption, and improves sample throughput compared to manual methods. The cleanup process typically involves solid-phase extraction (SPE) principles, where the analyte of interest is retained on a chromatographic column while interferences are washed away. Subsequently, the purified analyte is eluted and analyzed by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a suitable detector, such as a UV or mass spectrometry (MS/MS) detector.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated methods for Desacetylcephapirin analysis.

Table 1: Recovery and Detection Limits

| Analyte | Matrix | Fortification Levels (ppm) | Recovery (%) | Estimated Detection Limit (ppb) | Reference |

| Desacetylcephapirin | Milk | 0.01 - 10 | 91 - 98 | ~2 | [1][2] |

Table 2: Method Performance Characteristics from UHPLC-MS/MS Analysis

| Analyte | Matrix | CCα (μg/kg) | Mean Recovery (%) | Repeatability (CVr, %) | Reproducibility (CVR, %) | Reference |

| Desacetylcephapirin | Bovine Milk | 68 | 94.6 - 117.1 | 5.6 - 13.6 | 5.9 - 27.9 | [3] |

| Cephapirin | Bovine Milk | 67 | 94.6 - 117.1 | 5.6 - 13.6 | 5.9 - 27.9 | [3] |

CCα: Decision limit - the concentration at and above which it can be concluded with a probability of 1-α that a sample is non-compliant. CVr: Coefficient of variation for repeatability. CVR: Coefficient of variation for within-laboratory reproducibility.

Experimental Protocols

Protocol 1: Automated Liquid Chromatographic Cleanup and Ion-Pairing Liquid Chromatography

This protocol is adapted from a method for the determination of cephapirin and desacetylcephapirin in milk.[1][2]

1. Sample Preparation: Extraction and Deproteinization

-

To 10 mL of milk, add 2 mL of 0.2M tetraethylammonium chloride.

-

Add 28 mL of acetonitrile.

-

Mix thoroughly and filter to collect 20 mL of the clear filtrate (this is equivalent to 5 mL of milk).

-

Evaporate the filtrate to a volume of 1-2 mL.

-

Reconstitute the remaining solution to 4 mL with water.

-

Filter the solution and transfer it to 4 mL autosampler vials.

2. Automated Liquid Chromatographic Cleanup

-

System: Waters WISP autosampler or equivalent.

-

Cleanup Column: Supelcosil LC-18.

-

Mobile Phase A: 0.01M KH2PO4.

-

Mobile Phase B: Acetonitrile.

-

Procedure:

-

Load 2 mL of the prepared filtrate onto the LC-18 column equilibrated with 100% Mobile Phase A.

-

Elute the column with a gradient program:

-

0-3 min: 100% Mobile Phase A.

-

3-24 min: Ramp to 70% Mobile Phase A and 30% Mobile Phase B.

-

-

Collect the fractions corresponding to the elution times of Desacetylcephapirin and cephapirin.

-

3. Analytical Chromatography

-

Analytical Column: Polymer Laboratories PLRP-S.

-

Mobile Phase for Desacetylcephapirin: 0.02M pH 1.96 buffer of 0.01M decanesulfonate-acetonitrile (84:16 v/v).

-

Analysis: Inject the collected fractions into the analytical HPLC system for quantification.

Protocol 2: UHPLC-MS/MS Method for Simultaneous Determination

This protocol is based on a method for the simultaneous determination of 10 cephalosporins, including Desacetylcephapirin, in bovine milk.[3]

1. Sample Preparation

-

Dilute the milk sample with a 50mM phosphate buffer solution (pH 8.5).

-

Directly purify the diluted sample using an HLB solid-phase extraction cartridge.

-

Elute the analytes from the cartridge.

-

Dry the eluate under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

2. UHPLC-MS/MS Analysis

-

UHPLC System: Acquity UPLC or equivalent.

-

Analytical Column: Acquity UPLC BEH Shield RP18.

-

Detection: Positive electrospray ionization tandem mass spectrometry (ESI-MS/MS).

-

Internal Standard: Ceftiofur-D3.

-

Analysis: Perform gradient elution and quantify using the internal standard method.

Diagrams

References

- 1. Determination of cephapirin and desacetylcephapirin in milk using automated liquid chromatographic cleanup and ion-pairing liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcefapirin in milk - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting poor peak resolution in Desacetylcephapirin sodium HPLC analysis.

Technical Support Center: Desacetylcephapirin Sodium HPLC Analysis

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution in a reversed-phase HPLC analysis?

Poor peak resolution, where adjacent peaks are not fully separated, is typically a result of issues related to three key chromatographic factors: efficiency (N), selectivity (α), and retention factor (k).[1] Common problems manifest as peak tailing, fronting, broadening, or splitting.[2] These can stem from chemical interactions, such as those between the analyte and the stationary phase, or physical issues related to the HPLC system and column integrity.[3]

Q2: My this compound peak is tailing. What are the likely causes and solutions?

Peak tailing, an asymmetry where the latter half of the peak is broader, is a frequent issue when analyzing polar, ionizable compounds like this compound.[4]

Common Causes:

-

Secondary Silanol Interactions: The primary cause is often the interaction between basic functional groups on the analyte and acidic residual silanol groups on the silica-based stationary phase (e.g., C18 column).[2][5]

-

Column Overload: Injecting too much sample can saturate the column, leading to tailing.[6]

-

Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[7]

-

Mobile Phase pH: An inappropriate mobile phase pH can increase the ionization of silanol groups, promoting secondary interactions.[4]

Solutions:

-

Adjust Mobile Phase pH: Lowering the mobile phase pH to around 2-3 protonates the silanol groups, minimizing their interaction with basic analytes.[5][7]

-

Use an End-Capped Column: Modern, high-purity, end-capped silica columns (Type B) have fewer accessible silanol groups, which significantly reduces tailing.[4]

-

Add a Mobile Phase Modifier: Historically, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase to block active silanol sites.[4][8]

-

Reduce Sample Load: Dilute the sample or decrease the injection volume to prevent column overload.[7]

-